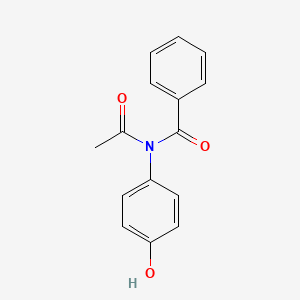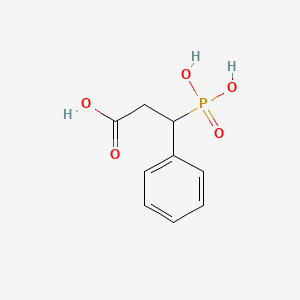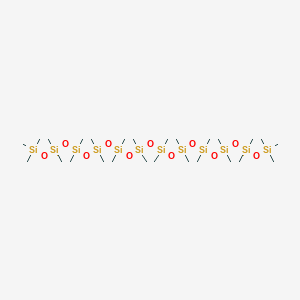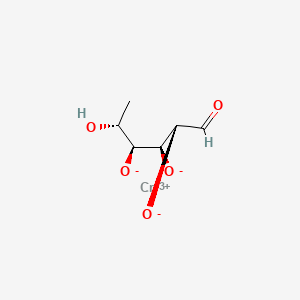
D-Galacturonan, chromium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Galacturonan, chromium salt: is a compound derived from D-galacturonic acid, which is a major component of pectin Pectin is a naturally occurring polysaccharide found in the cell walls of plants D-Galacturonan is a polymer of D-galacturonic acid units, and when combined with chromium, it forms a chromium salt
準備方法
Synthetic Routes and Reaction Conditions:
Extraction from Pectin: D-Galacturonan can be extracted from pectin through hydrolysis. Pectin is treated with acid or enzymes to break down the polysaccharide into its monomeric units, primarily D-galacturonic acid.
Formation of Chromium Salt: The extracted D-galacturonic acid is then reacted with a chromium salt, such as chromium chloride, under controlled conditions. The reaction typically involves dissolving D-galacturonic acid in water and adding chromium chloride solution. The mixture is stirred and heated to facilitate the formation of the chromium salt.
Industrial Production Methods:
Large-Scale Extraction: Industrial production of D-galacturonan involves large-scale extraction of pectin from plant sources such as citrus peels or sugar beet pulp. The extracted pectin is then hydrolyzed to obtain D-galacturonic acid.
Chromium Salt Formation: The D-galacturonic acid is reacted with chromium salts in large reactors. The reaction conditions, such as temperature, pH, and concentration, are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: D-Galacturonan, chromium salt can undergo oxidation reactions, where the chromium ion can change its oxidation state. This can lead to the formation of different chromium complexes.
Reduction: The compound can also undergo reduction reactions, where the chromium ion is reduced to a lower oxidation state.
Substitution: this compound can participate in substitution reactions, where the chromium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and hydrazine.
Substitution Reactions: These reactions often involve metal salts such as copper sulfate or zinc chloride.
Major Products:
Oxidation Products: Different chromium complexes with varying oxidation states.
Reduction Products: Chromium complexes with lower oxidation states.
Substitution Products: New metal complexes formed by replacing chromium with other metal ions.
科学的研究の応用
Chemistry:
Catalysis: D-Galacturonan, chromium salt is used as a catalyst in various chemical reactions, including oxidation and reduction reactions.
Complex Formation: It is used in the study of metal-ligand complexes and their properties.
Biology:
Enzyme Studies: The compound is used to study the interaction of metal ions with enzymes and other biological molecules.
Cell Wall Studies: It is used in research related to plant cell wall structure and function.
Medicine:
Drug Delivery: this compound is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form complexes with various drugs.
Antimicrobial Properties: The compound is studied for its potential antimicrobial properties.
Industry:
Food Industry: It is used as a gelling agent and stabilizer in food products.
Textile Industry: The compound is used in textile processing for its ability to form complexes with dyes and other chemicals.
作用機序
Molecular Targets and Pathways:
Metal-Ligand Interactions: The primary mechanism of action involves the interaction of the chromium ion with various ligands, including biological molecules and other metal ions.
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or interacting with essential metal cofactors.
Cell Wall Modification: In plants, D-galacturonan, chromium salt can modify the structure and properties of the cell wall by interacting with pectin and other polysaccharides.
類似化合物との比較
D-Galacturonic Acid: The monomeric unit of D-galacturonan, which can also form metal salts with various metal ions.
Polygalacturonic Acid: A polymer of D-galacturonic acid, similar to D-galacturonan but without the chromium ion.
Chromium Pectin Complexes: Complexes formed by the interaction of chromium ions with pectin or its derivatives.
Uniqueness:
Chromium Ion: The presence of the chromium ion in D-galacturonan, chromium salt imparts unique properties, such as enhanced catalytic activity and potential antimicrobial effects.
Polymeric Structure: The polymeric nature of D-galacturonan provides a scaffold for the formation of stable metal complexes, making it suitable for various applications in chemistry, biology, and industry.
特性
CAS番号 |
107852-56-2 |
|---|---|
分子式 |
C6H9CrO5 |
分子量 |
213.13 g/mol |
IUPAC名 |
chromium(3+);(2R,3S,4R,5R)-5-hydroxy-1-oxohexane-2,3,4-triolate |
InChI |
InChI=1S/C6H9O5.Cr/c1-3(8)5(10)6(11)4(9)2-7;/h2-6,8H,1H3;/q-3;+3/t3-,4+,5+,6-;/m1./s1 |
InChIキー |
MFRLHQATDYCCPA-OLALXQGDSA-N |
異性体SMILES |
C[C@H]([C@@H]([C@@H]([C@H](C=O)[O-])[O-])[O-])O.[Cr+3] |
正規SMILES |
CC(C(C(C(C=O)[O-])[O-])[O-])O.[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


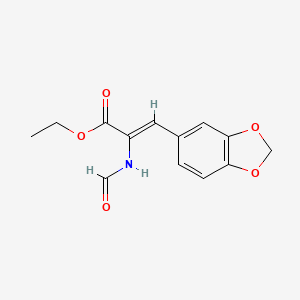
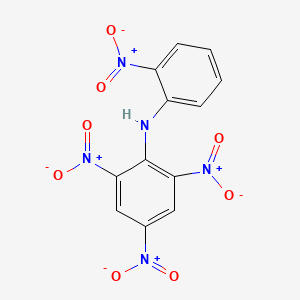
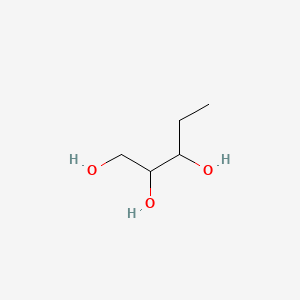
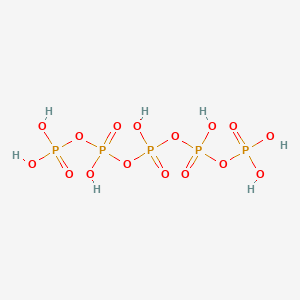
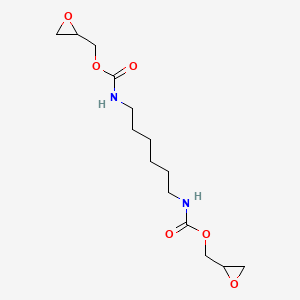
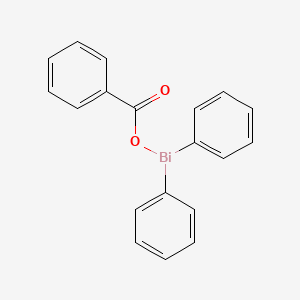

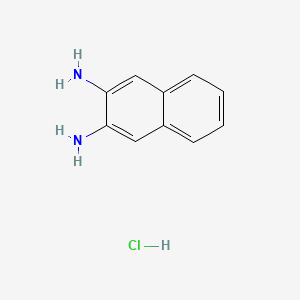
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)

